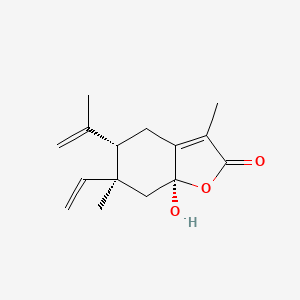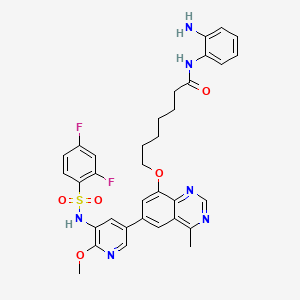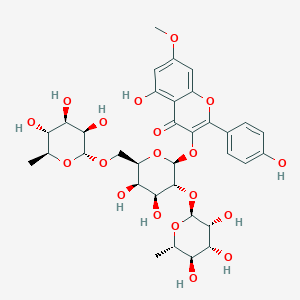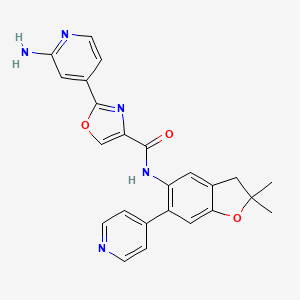
2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a combination of pyridine, benzofuran, and oxazole rings, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridine Ring: Starting from simple precursors like pyridine derivatives, the aminopyridine moiety can be synthesized through nitration, reduction, and amination reactions.
Benzofuran Synthesis: The benzofuran ring can be constructed via cyclization reactions involving phenol derivatives and aldehydes under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring is often synthesized through cyclodehydration reactions involving amino alcohols and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the different ring systems using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aminopyridine moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds within the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups like halides, alkyls, or acyls.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its heterocyclic rings are often found in bioactive molecules, making it a potential candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl)-1,3-oxazole-4-carboxamide
- **2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl)-1,3-benzofuran-4-carboxamide
- **2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl)-1,3-thiazole-4-carboxamide
Uniqueness
The uniqueness of 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide lies in its combination of three different heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H21N5O3 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H21N5O3/c1-24(2)12-16-9-18(17(11-20(16)32-24)14-3-6-26-7-4-14)28-22(30)19-13-31-23(29-19)15-5-8-27-21(25)10-15/h3-11,13H,12H2,1-2H3,(H2,25,27)(H,28,30) |
Clé InChI |
FHTBEAJSKSCQKF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC(=C(C=C2O1)C3=CC=NC=C3)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


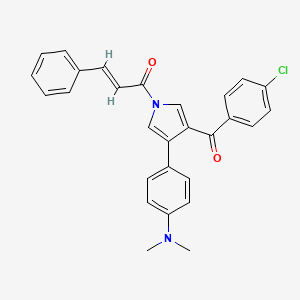
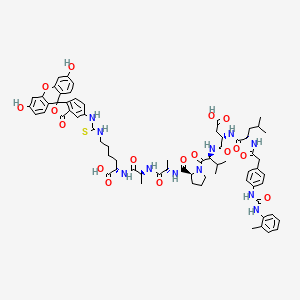
![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12371875.png)
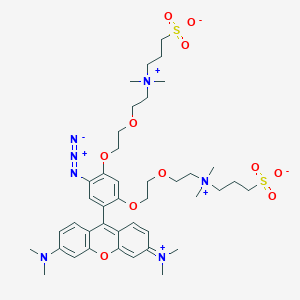
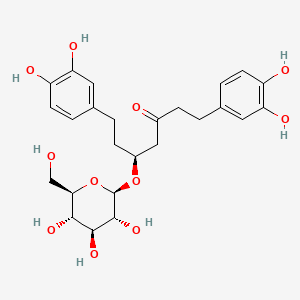
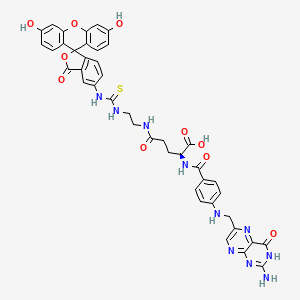
![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)
